2-Chloro-3,7-dimethyl-1H-indole
Description
2-Chloro-3,7-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Properties
Molecular Formula |
C10H10ClN |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
2-chloro-3,7-dimethyl-1H-indole |
InChI |
InChI=1S/C10H10ClN/c1-6-4-3-5-8-7(2)10(11)12-9(6)8/h3-5,12H,1-2H3 |
InChI Key |
LOSVVICMQLQROD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,7-dimethyl-1H-indole typically involves the chlorination of 3,7-dimethyl-1H-indole. One common method is the reaction of 3,7-dimethyl-1H-indole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under reflux conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and catalysts can optimize the reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,7-dimethyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The indole ring can be reduced to form dihydroindole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-amino-3,7-dimethyl-1H-indole or 2-thio-3,7-dimethyl-1H-indole.
Oxidation: Formation of 3,7-dimethyl-1H-indole-2-carboxylic acid.
Reduction: Formation of 2-chloro-3,7-dimethyl-1,2-dihydro-1H-indole.
Scientific Research Applications
2-Chloro-3,7-dimethyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-3,7-dimethyl-1H-indole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1H-indole
- 3,7-Dimethyl-1H-indole
- 2-Bromo-3,7-dimethyl-1H-indole
Uniqueness
2-Chloro-3,7-dimethyl-1H-indole is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Biological Activity
2-Chloro-3,7-dimethyl-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological applications.
- Molecular Formula : C10H10ClN
- Molecular Weight : 191.65 g/mol
- CAS Number : 134659-89-6
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing promising results in several areas:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance:
- Case Study : A study evaluated the cytotoxic effects of indole derivatives against various cancer cell lines, including breast cancer (AMJ13). The results showed that derivatives containing the indole structure demonstrated promising anticancer activity at low concentrations .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | AMJ13 | 15.8 ± 0.5 |
| 5-Fluorouracil | AMJ13 | 12.0 ± 0.3 |
This table illustrates the comparative potency of this compound against a standard chemotherapeutic agent.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown potential as an antimicrobial agent:
- Research Findings : A study conducted on various indole derivatives demonstrated that some compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of chlorine and methyl groups in the indole structure is believed to enhance its interaction with microbial targets .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : Compounds with indole structures often intercalate into DNA, disrupting replication and transcription processes.
- Apoptosis Induction : Research suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other similar indole derivatives:
| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity |
|---|---|---|
| This compound | 15.8 ± 0.5 | Moderate |
| Indole-3-carbinol | 20.5 ± 0.4 | High |
| 5-Methoxyindole | 18.0 ± 0.6 | Low |
From this comparison, it is evident that while this compound has competitive anticancer activity, its antimicrobial efficacy varies compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
